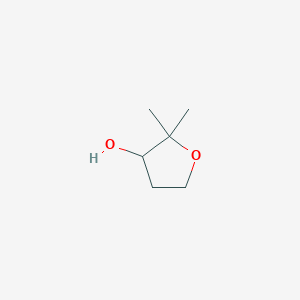
2,2-Dimethyloxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyltetrahydrofuran-3-ol is an organic compound with the molecular formula C6H12O2 It is a derivative of tetrahydrofuran, featuring two methyl groups at the 2-position and a hydroxyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyltetrahydrofuran-3-ol can be achieved through several methods. One common approach involves the cyclization of 2,2-dimethyl-1,3-butanediol under acidic conditions. This reaction typically uses a strong acid, such as sulfuric acid, to promote the formation of the tetrahydrofuran ring.
Another method involves the reduction of 2,2-dimethyl-3-hydroxybutanal using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction step converts the aldehyde group to a hydroxyl group, resulting in the formation of 2,2-dimethyltetrahydrofuran-3-ol.
Industrial Production Methods
Industrial production of 2,2-dimethyltetrahydrofuran-3-ol often involves the catalytic hydrogenation of 2,2-dimethyl-3-hydroxybutanal. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to achieve efficient conversion.
化学反应分析
Types of Reactions
2,2-Dimethyltetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 2,2-dimethyltetrahydrofuran using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2,2-Dimethyl-3-oxotetrahydrofuran
Reduction: 2,2-Dimethyltetrahydrofuran
Substitution: 2,2-Dimethyl-3-chlorotetrahydrofuran, 2,2-Dimethyl-3-bromotetrahydrofuran
科学研究应用
2,2-Dimethyltetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring a stable, non-polar solvent.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of fine chemicals, flavors, and fragrances due to its unique structural properties.
作用机制
The mechanism of action of 2,2-dimethyltetrahydrofuran-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound’s tetrahydrofuran ring can participate in ring-opening reactions, leading to the formation of new chemical entities.
相似化合物的比较
2,2-Dimethyltetrahydrofuran-3-ol can be compared with other similar compounds, such as:
Tetrahydrofuran (THF): A widely used solvent in organic synthesis, THF lacks the methyl and hydroxyl groups present in 2,2-dimethyltetrahydrofuran-3-ol, making it less versatile in certain reactions.
2-Methyltetrahydrofuran (2-MeTHF): This compound has a single methyl group at the 2-position and is used as a greener alternative to THF. it lacks the hydroxyl group, limiting its reactivity compared to 2,2-dimethyltetrahydrofuran-3-ol.
2,5-Dimethyltetrahydrofuran: This compound has two methyl groups at the 2- and 5-positions, but lacks the hydroxyl group, making it less reactive in certain chemical transformations.
属性
CAS 编号 |
101398-19-0 |
|---|---|
分子式 |
C6H12O2 |
分子量 |
116.16 g/mol |
IUPAC 名称 |
2,2-dimethyloxolan-3-ol |
InChI |
InChI=1S/C6H12O2/c1-6(2)5(7)3-4-8-6/h5,7H,3-4H2,1-2H3 |
InChI 键 |
PBVVKKCMOMDGNB-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CCO1)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


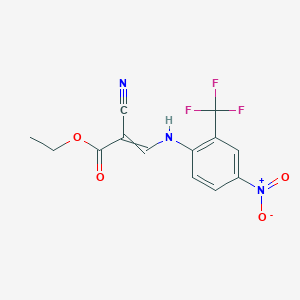
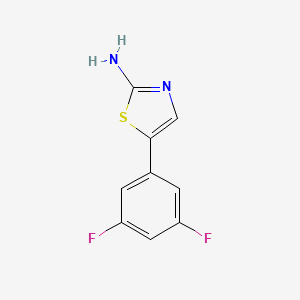
![2-Methylspiro[3.5]nonane-2,7-diol](/img/structure/B14028685.png)

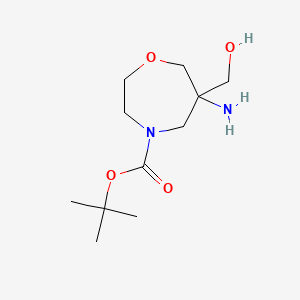




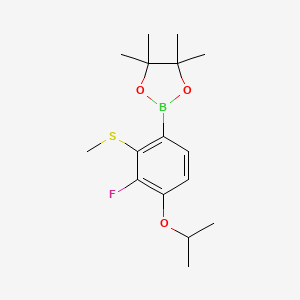
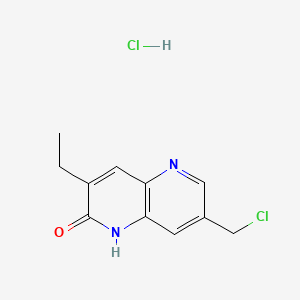


![2-[5-[6-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]piperazin-1-yl]pyridin-3-yl]-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14028743.png)
